Histatin 5 Histatin 5 Histatin 5 inhibits the activity of the host matrix metalloproteinases MMP-2 and MMP-9 with IC50s of 0.57 and 0.25 μM, respectively.
Brand Name: Vulcanchem
CAS No.: 115966-68-2
VCID: VC21542070
InChI: InChI=1S/C133H195N51O33/c1-71(164-120(206)96(46-76-54-146-65-158-76)181-128(214)103(62-185)183-110(196)84(138)52-108(193)194)109(195)167-86(18-5-9-35-134)113(199)172-91(24-15-41-154-133(143)144)118(204)178-99(49-79-57-149-68-161-79)125(211)176-95(45-75-53-145-64-157-75)112(198)156-60-105(189)165-93(43-73-25-29-82(187)30-26-73)121(207)173-87(19-6-10-36-135)114(200)171-90(23-14-40-153-132(141)142)115(201)169-88(20-7-11-37-136)116(202)175-94(42-72-16-3-2-4-17-72)122(208)179-97(47-77-55-147-66-159-77)124(210)174-92(33-34-107(191)192)119(205)170-89(21-8-12-38-137)117(203)177-100(50-80-58-150-69-162-80)126(212)180-101(51-81-59-151-70-163-81)127(213)184-104(63-186)129(215)182-98(48-78-56-148-67-160-78)123(209)168-85(22-13-39-152-131(139)140)111(197)155-61-106(190)166-102(130(216)217)44-74-27-31-83(188)32-28-74/h2-4,16-17,25-32,53-59,64-71,84-104,185-188H,5-15,18-24,33-52,60-63,134-138H2,1H3,(H,145,157)(H,146,158)(H,147,159)(H,148,160)(H,149,161)(H,150,162)(H,151,163)(H,155,197)(H,156,198)(H,164,206)(H,165,189)(H,166,190)(H,167,195)(H,168,209)(H,169,201)(H,170,205)(H,171,200)(H,172,199)(H,173,207)(H,174,210)(H,175,202)(H,176,211)(H,177,203)(H,178,204)(H,179,208)(H,180,212)(H,181,214)(H,182,215)(H,183,196)(H,184,213)(H,191,192)(H,193,194)(H,216,217)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154)/t71-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-/m0/s1
SMILES: CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CN=CN7)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
Molecular Formula: C₁₃₃H₁₉₅N₅₁O₃₃
Molecular Weight: 3036.3 g/mol

Histatin 5

CAS No.: 115966-68-2

Cat. No.: VC21542070

Molecular Formula: C₁₃₃H₁₉₅N₅₁O₃₃

Molecular Weight: 3036.3 g/mol

* For research use only. Not for human or veterinary use.

Histatin 5 - 115966-68-2

Specification

CAS No. 115966-68-2
Molecular Formula C₁₃₃H₁₉₅N₅₁O₃₃
Molecular Weight 3036.3 g/mol
IUPAC Name (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C133H195N51O33/c1-71(164-120(206)96(46-76-54-146-65-158-76)181-128(214)103(62-185)183-110(196)84(138)52-108(193)194)109(195)167-86(18-5-9-35-134)113(199)172-91(24-15-41-154-133(143)144)118(204)178-99(49-79-57-149-68-161-79)125(211)176-95(45-75-53-145-64-157-75)112(198)156-60-105(189)165-93(43-73-25-29-82(187)30-26-73)121(207)173-87(19-6-10-36-135)114(200)171-90(23-14-40-153-132(141)142)115(201)169-88(20-7-11-37-136)116(202)175-94(42-72-16-3-2-4-17-72)122(208)179-97(47-77-55-147-66-159-77)124(210)174-92(33-34-107(191)192)119(205)170-89(21-8-12-38-137)117(203)177-100(50-80-58-150-69-162-80)126(212)180-101(51-81-59-151-70-163-81)127(213)184-104(63-186)129(215)182-98(48-78-56-148-67-160-78)123(209)168-85(22-13-39-152-131(139)140)111(197)155-61-106(190)166-102(130(216)217)44-74-27-31-83(188)32-28-74/h2-4,16-17,25-32,53-59,64-71,84-104,185-188H,5-15,18-24,33-52,60-63,134-138H2,1H3,(H,145,157)(H,146,158)(H,147,159)(H,148,160)(H,149,161)(H,150,162)(H,151,163)(H,155,197)(H,156,198)(H,164,206)(H,165,189)(H,166,190)(H,167,195)(H,168,209)(H,169,201)(H,170,205)(H,171,200)(H,172,199)(H,173,207)(H,174,210)(H,175,202)(H,176,211)(H,177,203)(H,178,204)(H,179,208)(H,180,212)(H,181,214)(H,182,215)(H,183,196)(H,184,213)(H,191,192)(H,193,194)(H,216,217)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154)/t71-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-/m0/s1
Standard InChI Key KSXBMTJGDUPBBN-VPKNIDFUSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CN=CN8)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N
SMILES CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CN=CN7)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
Canonical SMILES CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CN=CN7)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N

Introduction

Structural and Biochemical Properties

Molecular Characteristics

Histatin 5 is characterized as a cationic, histidine-rich peptide with distinctive biochemical properties that underpin its biological functions. The peptide features a high proportion of histidine residues, contributing to its metal-binding capabilities, particularly with respect to zinc (Zn(II)) . This structural characteristic distinguishes Histatin 5 from many other antimicrobial peptides.

Unlike classical antimicrobial peptides that exhibit strong amphipathic structures, Histatin 5 possesses a relatively weak amphipathic organization . This structural difference correlates with its unique mechanism of action, which diverges significantly from the typical membrane-disrupting activity observed in many other antimicrobial peptides.

Active Regions

Research has identified that the fungicidal activity of Histatin 5 primarily involves residues 11-24 of the peptide sequence . This region appears critical for the peptide's interaction with target cells and subsequent internalization and antimicrobial effects. Understanding this structure-function relationship provides valuable insights for potential modifications to enhance the peptide's therapeutic potential.

Antimicrobial Mechanisms

Activity Against Fungal Pathogens

Histatin 5 demonstrates potent antifungal activity, particularly against Candida albicans, a common opportunistic fungal pathogen in the oral cavity. Unlike classical pore-forming antimicrobial peptides, Histatin 5 employs a distinctive mechanism of action characterized by cellular internalization rather than direct membrane lysis .

The interaction between Histatin 5 and C. albicans begins with the formation of a spatially restricted site in the plasma membrane . This localized disruption serves as the initial point of injury to the yeast cell and facilitates the peptide's internalization into the cytoplasm. Notably, this process requires an energized membrane, distinguishing Histatin 5 from conventional channel-forming antimicrobial peptides .

Once internalized, Histatin 5 targets various intracellular components and processes. The peptide enters the C. albicans cell by involving specific receptors and/or driven by transmembrane potential, causing mitochondrial swelling, inhibiting the Krebs cycle, reducing the expression of an ATPase complex, and leading to a decrease in ATP production . The final result is the release of ATP and other essential energy storage molecules from the cell, culminating in cellular demise .

Binding ParameterBinding Site 1Binding Site 2
Binding Affinity (KD)1.9 μM60.0 μM
Relative StrengthStronger affinityWeaker affinity

This binding interaction has immunomodulatory consequences, as Histatin 5 can attenuate HagB-induced chemokine responses in human myeloid dendritic cells . This suggests that beyond direct antimicrobial activity, Histatin 5 may contribute to oral health by modulating inflammatory responses to bacterial pathogens.

Antimicrobial Efficacy Against Various Microorganisms

Extensive research has established that Histatin 5 exhibits selective antimicrobial activity across different microbial species. Table 2 summarizes the reported efficacy of Histatin 5 against various microorganisms based on available research data.

Table 2: Antimicrobial Activity of Histatin 5 Against Different Microorganisms

MicroorganismHistatin 5 EffectEffective Concentration
Candida albicans (planktonic)Significant killing (2-log reduction)25-800 μg/mL
Pseudomonas aeruginosaKilling observedNot specified
Streptococcal species (7 types)No killing observedUp to 50 μM tested
C. albicans biofilm (preventive)Significant inhibition15 μg/mL
C. albicans biofilm (established)No significant effectUp to 12,800 μg/mL tested

This data demonstrates the selective nature of Histatin 5's antimicrobial activity, with particularly strong effects against C. albicans but limited direct killing activity against commensal streptococcal species . The killing assay results showed that C. albicans are highly susceptible to Histatin 5 solutions ranging from 800 to 25 μg/mL, leading to an approximately 2-log reduction in CFU/mL .

Interestingly, while Histatin 5 shows strong preventive effects against biofilm formation, it appears less effective against established biofilms. When applied to pre-formed 48-hour C. albicans biofilms, even high concentrations of Histatin 5 failed to significantly reduce cell counts . This finding highlights the importance of Histatin 5's role in preventing initial colonization rather than eradicating established infections.

Oral Health Protection

Protection of Oral Epithelium

One of the most significant roles of Histatin 5 in oral health is its ability to protect the human oral epithelium from colonization by pathogenic microorganisms. Research has demonstrated that when Histatin 5 is adsorbed to surfaces or forms a coating on oral epithelial cells, it effectively inhibits the adhesion and subsequent colonization by C. albicans .

In experimental models using reconstructed human oral epithelium (HOE), pre-incubation with Histatin 5 at a concentration of 50 μg/mL significantly reduced C. albicans colonization . This protective effect was achieved without inducing cytotoxicity to the epithelial cells, as evidenced by normal epithelial morphology and absence of apoptotic indicators in Histatin 5-treated tissues .

The protection extends beyond preventing initial adhesion. Histatin 5 appears to inhibit hyphal formation by C. albicans when adsorbed to oral epithelium, thereby restricting fungal invasion to the outer layer of the epithelium . This is particularly significant because hyphal invasion is a critical virulence factor in C. albicans pathogenesis, associated with tissue damage and progression from colonization to infection.

Biofilm Inhibition Properties

When surfaces are pre-coated with Histatin 5 at a concentration of 15 μg/mL, significant reductions in C. albicans biofilm formation have been observed across multiple time points, including early adhesion (90 minutes) and more mature biofilms (24, 48, and 72 hours) . This inhibitory effect was particularly pronounced at the 48-hour time point, suggesting that Histatin 5 is effective in reducing C. albicans growth during later stages of biofilm development as well .

The effect of Histatin 5 when adsorbed to surfaces prior to C. albicans biofilm formation showed that the reduction of C. albicans was significantly higher for the group treated with Histatin 5, irrespective of the evaluated time point . This finding provides strong evidence for the potential application of Histatin 5 as a preventive coating for dental and oral prostheses.

Histatin 5 Concentration (μg/mL)Mitochondrial Dehydrogenase ActivityCytotoxicity Assessment
6.25 - 800Similar to controlNon-cytotoxic
3200Significantly reducedCytotoxic
6400 - 12800Reduced by up to 94%Highly cytotoxic

At a concentration of 50 μg/mL, Histatin 5 reduced cell viability by only 9%, well below the 25% threshold considered cytotoxic according to ISO standard 10993-5 . This favorable safety profile extends to oral epithelial cells as well, with no evidence of epithelial damage or induction of apoptosis observed in tissues treated with Histatin 5 at concentrations sufficient to inhibit C. albicans colonization .

This data indicates that Histatin 5 demonstrates a wide therapeutic window, with effective antimicrobial activity achievable at concentrations that pose minimal risk to human cells .

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